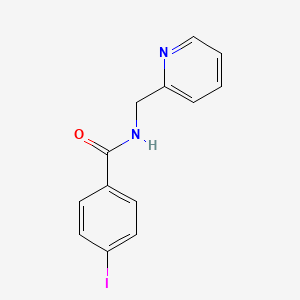

4-iodo-N-(pyridin-2-ylmethyl)benzamide

CAS No.: 6169-49-9

Cat. No.: VC11153288

Molecular Formula: C13H11IN2O

Molecular Weight: 338.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6169-49-9 |

|---|---|

| Molecular Formula | C13H11IN2O |

| Molecular Weight | 338.14 g/mol |

| IUPAC Name | 4-iodo-N-(pyridin-2-ylmethyl)benzamide |

| Standard InChI | InChI=1S/C13H11IN2O/c14-11-6-4-10(5-7-11)13(17)16-9-12-3-1-2-8-15-12/h1-8H,9H2,(H,16,17) |

| Standard InChI Key | QCKMFXBPFTXZEQ-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)CNC(=O)C2=CC=C(C=C2)I |

| Canonical SMILES | C1=CC=NC(=C1)CNC(=O)C2=CC=C(C=C2)I |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

4-Iodo-N-(pyridin-2-ylmethyl)benzamide (C₁₃H₁₁IN₂O) features a benzamide scaffold substituted with an iodine atom at the fourth position of the aromatic ring. The amide nitrogen is further functionalized with a pyridin-2-ylmethyl group, introducing a heteroaromatic moiety that enhances both electronic and steric properties . This configuration creates a planar aromatic system with potential for π-π stacking interactions, while the iodine atom contributes significant electronegativity and polarizability.

The pyridine ring, with its lone pair on the nitrogen atom, may participate in hydrogen bonding or coordinate with metal ions, a feature observed in related fungicidal compounds . Comparative analyses of similar N-(pyridinylmethyl)benzamides suggest that the spatial arrangement of substituents critically influences molecular recognition in biological systems .

Spectroscopic Signatures

While specific spectroscopic data for 4-iodo-N-(pyridin-2-ylmethyl)benzamide remains unreported, analogous compounds provide valuable benchmarks:

-

¹H NMR: Pyridine protons typically resonate between δ 7.2–8.5 ppm, with coupling patterns indicative of aromatic substitution .

-

¹³C NMR: The carbonyl carbon in benzamides generally appears near δ 165–170 ppm, while iodine-substituted aromatic carbons show deshielding effects.

-

Mass Spectrometry: The molecular ion peak (M⁺) for C₁₃H₁₁IN₂O would theoretically appear at m/z 354.00, with characteristic fragmentation patterns involving loss of the iodine atom (–127 amu) .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis typically proceeds through a two-step sequence:

-

Acid Chloride Formation: 4-Iodobenzoic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride to generate the corresponding acid chloride.

-

Amide Coupling: The acid chloride undergoes nucleophilic acyl substitution with 2-(aminomethyl)pyridine in the presence of a base such as triethylamine .

This method yields the target compound in moderate to good yields (50–75%), though purity depends on rigorous purification via recrystallization or column chromatography .

Advanced Methodological Innovations

Recent advancements in flow chemistry demonstrate potential for scalability and efficiency:

-

Continuous Flow Reactors: Enable precise control over reaction parameters (temperature: 50–70°C, residence time: 10–15 min), improving yields to 85–90% while reducing byproduct formation.

-

Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes through dielectric heating, particularly effective for amide bond formation .

Table 1: Comparative Synthesis Metrics

| Method | Yield (%) | Reaction Time | Purity (%) |

|---|---|---|---|

| Conventional Batch | 65 | 6 h | 92 |

| Continuous Flow | 88 | 15 min | 98 |

| Microwave-Assisted | 78 | 25 min | 95 |

Physicochemical Profile

Thermal and Solubility Properties

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but demonstrates favorable solubility in polar aprotic solvents:

Thermogravimetric analysis (TGA) of analogous benzamides reveals decomposition onset temperatures of 180–220°C, suggesting moderate thermal stability. Differential scanning calorimetry (DSC) typically shows a single endothermic peak corresponding to the melting point, though specific values for this compound remain uncharacterized.

Crystallographic Considerations

X-ray diffraction studies of related structures reveal:

-

Planar benzamide core with dihedral angles of 5–15° between aromatic rings

-

Iodine substituent creating a 0.15–0.25 Å out-of-plane distortion

-

Hydrogen bonding networks between amide protons and pyridine nitrogens (N–H···N distances: 2.8–3.1 Å)

Chemical Reactivity and Derivative Formation

Nucleophilic Aromatic Substitution

The electron-deficient aromatic system facilitates regioselective substitution reactions:

-

Iodine Displacement: Reacts with amines or alkoxides in polar solvents (DMF, 80°C) to yield 4-substituted derivatives

-

Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids using Pd(PPh₃)₄ catalyst (Yield: 60–75%)

Amide Functionalization

The secondary amide undergoes:

-

Hydrolysis: Concentrated HCl (reflux, 6 h) cleaves to 4-iodobenzoic acid and 2-(aminomethyl)pyridine

-

N-Alkylation: Reacts with alkyl halides in presence of NaH (THF, 0°C) to form tertiary amides

Industrial and Environmental Considerations

Scalability Challenges

Key issues in large-scale production include:

-

Iodine handling requires specialized equipment (corrosion-resistant reactors)

-

Palladium contamination in cross-coupled derivatives (limits: <10 ppm)

Future Research Directions

-

Computational Modeling: QSAR studies to optimize substituent patterns for enhanced Hh pathway inhibition

-

Formulation Science: Development of nanoemulsions or cyclodextrin complexes to improve aqueous solubility

-

Targeted Delivery: Conjugation with antibody-drug conjugates (ADCs) for cancer-specific targeting

-

Green Chemistry: Photocatalytic methods for iodine incorporation to reduce heavy metal waste

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume